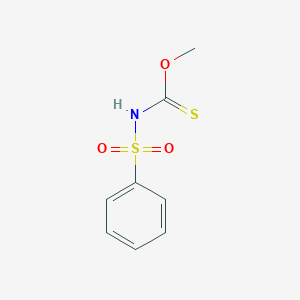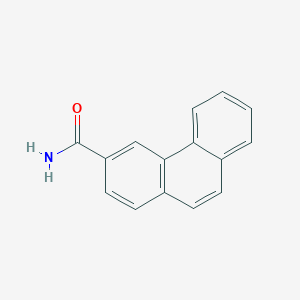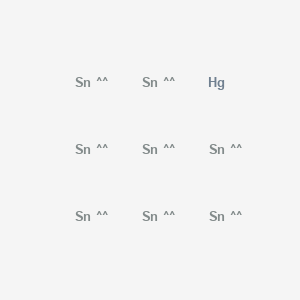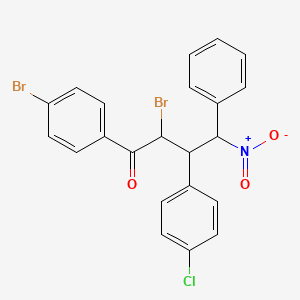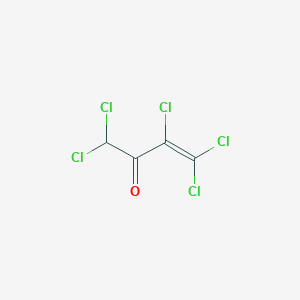
1-Methoxy-3-methylhexa-1,3-dien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-methylhexa-1,3-dien-5-yne is an organic compound with the molecular formula C8H10O It is a derivative of hexadiene and features both an alkyne and an ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-methylhexa-1,3-dien-5-yne typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a methoxy-substituted diene with a suitable alkyne precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the alkyne and facilitate the nucleophilic attack on the diene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-methylhexa-1,3-dien-5-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-3-methylhexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-methylhexa-1,3-dien-5-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce biologically active compounds. The methoxy group can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-3-methylhexa-1,3-dien-5-yne: Similar in structure but with different substituents.
2,3-Dimethylhexa-1,3-dien-5-yne: Another derivative with additional methyl groups.
1-Methoxycyclohexa-1,3-dien-5-yne: A cyclic analog with similar functional groups.
Uniqueness
This compound is unique due to its combination of an alkyne and an ether group within the same molecule. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
5390-69-2 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
1-methoxy-3-methylhexa-1,3-dien-5-yne |
InChI |
InChI=1S/C8H10O/c1-4-5-8(2)6-7-9-3/h1,5-7H,2-3H3 |
Clé InChI |
IFJWQTDGWHARGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#C)C=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
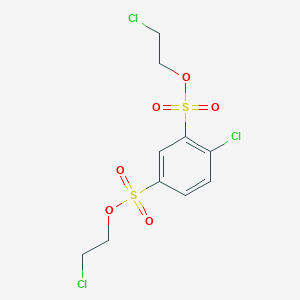
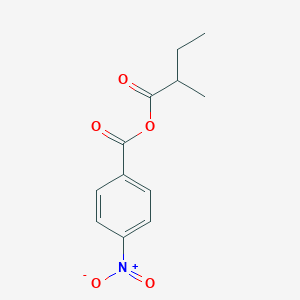
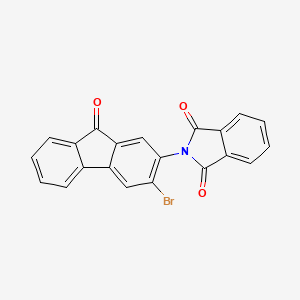
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)



